3-[(6-acetyl-2-naphthalenyl)amino]Alanine
Description
Contextual Significance of Modified Amino acids in Molecular Probing and Biological Systems
Modified amino acids have become cornerstone tools in chemical biology, enabling researchers to dissect molecular interactions with a precision that is often unattainable with conventional biochemical methods. acs.orgfiveable.me These synthetic analogues of natural amino acids can be incorporated into peptides and proteins, providing a window into cellular processes in real-time. Post-translational modifications, such as phosphorylation, glycosylation, and acetylation, are natural examples of how the chemical diversification of amino acids expands the functional repertoire of proteins. youtube.comlibretexts.orgkhanacademy.org Scientists now routinely harness this principle by introducing amino acids with custom-designed properties to study protein folding, enzyme mechanisms, and signal transduction. nih.govaklectures.com
The naphthalene (B1677914) group, a polycyclic aromatic hydrocarbon, possesses intrinsic fluorescence, making it an excellent reporter moiety for biological studies. nih.gov Its photophysical properties, including a high quantum yield and sensitivity to the local environment, allow for the detection of subtle conformational changes in proteins and other biomolecules. nih.govnih.gov Naphthalene derivatives are widely employed as fluorescent probes to investigate molecular recognition events and can be designed to have improved photostability. nih.govmdpi.com Beyond its use as a fluorescent tag, the rigid and hydrophobic nature of the naphthalene scaffold can influence the biological activity and binding affinity of compounds. nih.gov
Alanine (B10760859), with its simple methyl side chain, is a non-polar amino acid that is fundamental to protein structure. jpt.comwikipedia.org Its derivatives are highly versatile in peptide chemistry. Alanine scanning mutagenesis, a technique where residues in a protein are systematically replaced with alanine, is a testament to its utility in identifying key residues for protein function. wikipedia.org The incorporation of unnatural alanine derivatives allows for the fine-tuning of peptide stability, conformation, and activity. jpt.comnih.gov These derivatives serve as valuable probes for investigating molecular mechanisms and as building blocks for creating peptidomimetics with enhanced therapeutic properties. jpt.com
Rationale for Investigating 3-[(6-acetyl-2-naphthalenyl)amino]Alanine (B1141416) as a Novel Chemical Entity
The exploration of new chemical structures is a driving force in scientific discovery. The compound this compound represents a novel combination of a fluorescent naphthalene moiety and an alanine backbone, suggesting its potential as a specialized molecular probe.
The specific linkage of an acetylated naphthalene group to the amino group of alanine creates a molecule with a distinct electronic and steric profile. This unique structure occupies an unexplored region of chemical space, offering the potential for novel molecular interactions and functions. Research into such new entities can lead to the discovery of probes with unprecedented sensitivity or selectivity for particular biological targets. The synthesis of the optically pure L-enantiomer of a closely related fluorescent unnatural amino acid, L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (Anap), highlights the feasibility and importance of creating stereochemically defined probes for in vivo applications. nih.gov
While a diverse array of fluorescent probes exists, there is a continuous need for new tools with improved properties. For instance, many current fluorescent proteins are large and can perturb the function of the protein they are fused to. acs.org Small-molecule fluorescent amino acids like this compound offer a less invasive alternative. pku.edu.cn Furthermore, developing probes that are sensitive to specific cellular microenvironments or that can report on particular enzymatic activities remains a significant challenge. The acetyl group on the naphthalene ring of this compound could, for example, serve as a handle for further chemical modification or as a recognition element for specific enzymes. The development of genetically encodable fluorescent unnatural amino acids is a key area of research, and this compound is utilized in the synthesis of one such probe. pharmaffiliates.comguidechem.com
Overall Research Aims and Scope of Academic Inquiry into the Compound's Properties and Interactions
The primary research goal for a novel compound like this compound is to thoroughly characterize its chemical and photophysical properties. This includes determining its absorption and emission spectra, quantum yield, and sensitivity to environmental factors such as solvent polarity and pH. Subsequent research would focus on its incorporation into peptides and proteins and the evaluation of its utility as a fluorescent reporter in biological systems. A key application has been demonstrated in its use for the synthesis of the genetically encodable fluorescent unnatural amino acid L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-Anap). nih.gov This unnatural amino acid has been successfully incorporated site-specifically into proteins in mammalian cells, enabling the imaging of protein localization. acs.org
Structure
3D Structure
Properties
IUPAC Name |
3-[(6-acetylnaphthalen-2-yl)amino]-2-aminopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-9(18)10-2-3-12-7-13(5-4-11(12)6-10)17-8-14(16)15(19)20/h2-7,14,17H,8,16H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZCXMNMUMGDJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications of 3 6 Acetyl 2 Naphthalenyl Amino Alanine
Strategies for the De Novo Synthesis of 3-[(6-acetyl-2-naphthalenyl)amino]Alanine (B1141416)
The de novo synthesis of this compound, often referred to as L-Anap, involves constructing the complex molecule from simpler, readily available precursors. nih.govnih.gov The primary challenge lies in efficiently forming the key bonds and controlling the stereochemistry to produce the biologically relevant L-enantiomer. nih.gov
Formation of the Naphthalene-Alanine Linkage via Amination and Coupling Reactions
A critical step in the synthesis of Anap is the formation of the C-N bond that links the naphthalene (B1677914) core to the alanine (B10760859) side chain. An efficient and widely adopted method for this transformation is the Fukuyama-Mitsunobu reaction. nih.gov This reaction provides a high-yield and enantiospecific route to couple a sulfonamide-protected amine with an alcohol.
In a key synthetic approach, this reaction is used to couple N-(tert-butoxycarbonyl)-N-(2-nitrobenzenesulfonyl)-L-serine methyl ester with 6-hydroxy-2-acetonaphthone. The reaction proceeds under mild conditions using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (PPh₃), effectively forming the desired naphthalene-alanine linkage. An older, less efficient method involved a nucleophilic substitution reaction that suffered from low yields, presumably due to the reduced nucleophilicity of the amine precursor used in that pathway. nih.gov
Stereoselective Approaches for Chiral Alanine Backbone Construction
Producing the optically pure L-enantiomer of Anap is crucial for its effective use in biological systems, as the D-enantiomer can lead to background fluorescence and other undesirable effects. nih.gov Stereoselectivity is typically achieved by starting with a chiral precursor for the alanine backbone.
In the enantiospecific synthesis developed by Xiang and Wang, the chirality is introduced from the outset by using commercially available N-Boc-L-serine methyl ester as the starting material. nih.gov The stereocenter of the L-serine is preserved throughout the reaction sequence, including the key Fukuyama-Mitsunobu coupling step, which proceeds with inversion of configuration at the alcohol's carbon but does not affect the chiral center of the amino acid backbone. This strategy circumvents the need for non-stereoselective reductions or chiral resolutions in later stages, which were a drawback of earlier racemic syntheses. nih.gov Alternative strategies for creating chiral amino acids, such as enzymatic resolution or asymmetric synthesis using chiral catalysts, are also common in the field but the use of a chiral pool starting material is highly effective for Anap. nih.govresearchgate.net
Multi-step Total Synthesis Pathways and Isolation of Intermediates
The detailed pathway is outlined below:
Sulfonamide Formation: N-Boc-L-serine methyl ester is reacted with 2-nitrobenzenesulfonyl chloride (NsCl) to protect the amine, yielding the corresponding N-nosyl derivative.
Fukuyama-Mitsunobu Coupling: The resulting alcohol is coupled with 6-hydroxy-2-acetonaphthone to form the protected Anap precursor.
Nosyl Deprotection: The 2-nitrobenzenesulfonyl (nosyl) protecting group is selectively removed from the nitrogen atom using a thiol, typically thiophenol, in the presence of a base like potassium carbonate.
Ester Hydrolysis: The methyl ester is saponified using a base such as lithium hydroxide (B78521) (LiOH) to yield the free carboxylate.
Boc Deprotection: The tert-butoxycarbonyl (Boc) group is removed from the alpha-amino group under acidic conditions, typically with trifluoroacetic acid (TFA).
Final Product: The final product, L-3-[(6-acetyl-2-naphthalenyl)amino]Alanine, is obtained after purification.
The table below summarizes the key steps in the enantiospecific synthesis of L-Anap.
| Step | Reaction | Key Reagents | Purpose |
| 1 | N-Nosylation | 2-Nitrobenzenesulfonyl chloride (NsCl), Pyridine | Protection of the serine alpha-amine. |
| 2 | Fukuyama-Mitsunobu Coupling | 6-Hydroxy-2-acetonaphthone, DIAD, PPh₃ | Formation of the naphthalene-alanine ether linkage. |
| 3 | Nosyl Deprotection | Thiophenol, K₂CO₃ | Selective deprotection of the secondary amine. |
| 4 | Saponification | Lithium Hydroxide (LiOH) | Hydrolysis of the methyl ester to a carboxylic acid. |
| 5 | Boc Deprotection | Trifluoroacetic Acid (TFA) | Deprotection of the alpha-amine. |
| 6 | Purification | HPLC | Isolation of the final pure L-Anap product. |
Rational Design and Synthesis of Derivatives and Analogs of this compound
The rational design of derivatives of Anap aims to create new fluorescent probes with tailored properties for specific biological applications. nih.govl-anap.com By systematically modifying its structure, researchers can tune its electronic, steric, and photophysical characteristics to develop optimized tools for imaging and sensing.
Modification of the Acetyl Group for Tuned Electronic and Steric Properties
The acetyl group at the 6-position of the naphthalene ring is a key determinant of Anap's electronic properties. As a ketone, it functions as an electron-withdrawing group, influencing the energy levels of the naphthalene π-system and thus its fluorescence characteristics. Modifying this group offers a direct route to fine-tune the probe's behavior.
Rational design strategies include:
Altering Steric Bulk: Replacing the methyl of the acetyl group with larger alkyl chains (e.g., ethyl to create a propionyl group) can introduce steric hindrance. This may be used to probe space-limited environments within a protein or to alter non-covalent interactions with nearby residues.
Modulating Electronic Properties: The acetyl group could be replaced with stronger or weaker electron-withdrawing groups (e.g., a cyano or trifluoromethyl group) or with electron-donating groups (e.g., an amino or methoxy (B1213986) group). Such changes would significantly alter the intramolecular charge transfer character of the excited state, leading to shifts in the emission wavelength and changes in sensitivity to solvent polarity. For example, increasing the electron-donating character of a substituent can lead to enhanced fluorescence intensity. nih.gov
Structural Diversification of the Naphthalene Ring for Optimized Photophysics
The naphthalene ring serves as the core fluorophore of Anap. Its size and extended π-electron system are responsible for its inherent fluorescence. Diversifying this ring system is a powerful strategy for optimizing its photophysical properties, such as absorption/emission wavelengths and quantum yield.
Approaches for structural diversification include:
Substitution on the Ring: Introducing various substituents at other positions on the naphthalene ring can predictably alter its fluorescent properties. For instance, adding electron-donating groups like methoxy or electron-withdrawing groups like halogens can cause bathochromic (red) or hypsochromic (blue) shifts in the emission spectra. This allows for the creation of a palette of Anap analogs with different colors.
Extension of the π-System: Replacing the naphthalene core with larger polycyclic aromatic systems, such as anthracene (B1667546) or phenanthrene, would extend the π-conjugation. This typically results in a significant red-shift of both absorption and emission, enabling the development of probes that operate in different spectral windows, which can be advantageous for avoiding cellular autofluorescence. The design of such D-A-D (Donor-Acceptor-Donor) architectures is a common strategy to tune photophysical properties. nih.gov
The following table summarizes potential modifications to the Anap structure and their intended effects.
| Structural Modification | Target | Rationale | Expected Outcome |
| Acetyl to Propionyl/Butyryl | Acetyl Group | Increase steric bulk. | Probe steric constraints in protein microenvironments. |
| Acetyl to Cyano (-CN) | Acetyl Group | Increase electron-withdrawing strength. | Modulate emission wavelength and environmental sensitivity. |
| Acetyl to Dimethylamino (-NMe₂) | Acetyl Group | Introduce strong electron-donating character. | Shift emission spectra and enhance quantum yield. |
| Add Methoxy (-OCH₃) to Ring | Naphthalene Ring | Introduce an electron-donating group. | Tune absorption/emission wavelengths (likely red-shift). |
| Naphthalene to Anthracene | Naphthalene Ring | Extend the conjugated π-system. | Significant red-shift in fluorescence for new color variants. |
Derivatization of the Alanine Moiety for Enhanced Biological Specificity
The unique properties of this compound, particularly its L-enantiomer known as L-Anap, stem from its nature as a genetically encodable, polarity-sensitive fluorescent unnatural amino acid. nih.govnih.govmedchemexpress.com Its utility in molecular and cellular biology is significant, offering a method for the specific fluorescent labeling of proteins. medchemexpress.com The derivatization of the core alanine structure is a key strategy to modulate its biological and physical properties.
An efficient, six-step enantiospecific synthesis has been developed for L-Anap, which is crucial for its effective use in living cells. nih.govnih.gov This method represents a significant improvement over earlier racemic syntheses, which had a total yield of only 8.1% over eight steps. nih.gov The enantiospecific route not only provides the biologically active L-enantiomer but also increases the yield twelve-fold and involves fewer steps, all proceeding under mild conditions. nih.gov The key transformation in this improved synthesis is a high-yield, enantiospecific Fukuyama-Mitsunobu reaction. nih.govnih.gov
The primary "derivatization" that confers its biological specificity is the creation of the L-enantiomer itself, which can be incorporated into proteins in various organisms like Saccharomyces cerevisiae, and mammalian cells. nih.gov Once incorporated, L-Anap's fluorescence is sensitive to the local environment, providing a powerful tool to report on protein conformational changes, interactions, and modifications. nih.gov
Further derivatization of the alanine moiety, for instance, at the amino or carboxyl groups, can be explored to fine-tune its properties. For example, modification of related β-amino acid derivatives has been shown to influence their anticancer properties. nih.gov In a broader context, the derivatization of amino acids with fluorescent tags like naphthalene-2,3-dicarboxaldehyde is a common strategy, though in the case of Anap, the fluorescence is inherent to the naphthalenyl group. nih.gov While specific published examples of further derivatization of the alanine moiety of Anap to enhance biological specificity are not extensively detailed in the provided search results, the principle remains a valid avenue for future research to alter its fluorescent properties or its interaction with the translational machinery.
Table 1: Comparison of Synthetic Routes for this compound
| Feature | Racemic Synthesis | Enantiospecific L-Anap Synthesis |
| Number of Steps | 8 | 6 |
| Total Yield | 8.1% | Significantly higher (12-fold increase) |
| Key Reaction | Nucleophilic substitution of ethyl bromopyruvate oxime | Fukuyama-Mitsunobu reaction |
| Stereochemistry | Racemic product | Enantiomerically pure L-enantiomer |
| Biological Utility | Limited | Genetically encodable in live cells |
Green Chemistry Approaches and Sustainable Synthetic Routes for the Compound
The principles of green chemistry, which encourage the use of environmentally benign methods, are increasingly being applied to the synthesis of complex molecules like this compound. A key focus is the use of enzymatic and chemo-enzymatic methods, which offer high selectivity and mild reaction conditions. nih.gov
A prime example of a green approach relevant to the synthesis of this compound is the chemo-enzymatic synthesis of a closely related analogue, 3-(2-naphthyl)-L-alanine. This process utilizes a hyper-thermostable aminotransferase from the extremophilic organism Thermococcus profundus. researchgate.net The enzymatic transamination occurs between the corresponding α-keto acid, 3-(2-naphthyl)pyruvate, and L-glutamate at an elevated temperature of 70°C. researchgate.net A significant advantage of this method is that the equilibrium of the reaction is shifted towards the product due to its low solubility, leading to its precipitation. This results in an impressive 93% molar yield of optically pure (>99% enantiomeric excess) 3-(2-naphthyl)-L-alanine. researchgate.net
This enzymatic strategy highlights several green chemistry principles:
Use of Renewable Feedstocks (or Biocatalysts): Employs a naturally derived enzyme.
Catalysis: The aminotransferase is a highly efficient and specific catalyst.
High Atom Economy: The transamination reaction is an addition reaction with minimal byproducts.
Reduced Energy Consumption: While the reaction is at 70°C, it avoids the harsh reagents and extreme temperatures often associated with traditional chemical synthesis.
Inherently Safer Chemistry: Avoids the use of toxic reagents and solvents.
While a direct chemo-enzymatic synthesis for this compound itself is not detailed in the provided search results, the successful synthesis of its close analogue provides a strong proof-of-concept for a sustainable manufacturing process. The general approach of using transaminases for the synthesis of chiral amino acids is a well-established green method. researchgate.net
Future research could focus on identifying or engineering a transaminase that can efficiently act on the acetylated naphthyl pyruvate (B1213749) precursor to directly produce L-Anap, further advancing the sustainable production of this valuable research tool.
Table 2: Green Chemistry Attributes of Chemo-enzymatic Synthesis of Naphthyl-Alanine Analogue
| Green Chemistry Principle | Application in Naphthyl-Alanine Synthesis |
| Catalysis | Use of a highly selective aminotransferase from Thermococcus profundus. |
| Reaction Conditions | Aqueous medium at 70°C, avoiding harsh organic solvents and reagents. |
| Product Isolation | Precipitation of the product from the reaction mixture simplifies purification. |
| Stereoselectivity | Produces the optically pure L-enantiomer with >99% ee. |
| Yield | High molar yield of 93%. |
Advanced Spectroscopic and Structural Elucidation of 3 6 Acetyl 2 Naphthalenyl Amino Alanine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
High-resolution NMR spectroscopy is a powerful tool for determining the precise three-dimensional structure of molecules in solution. For 3-[(6-acetyl-2-naphthalenyl)amino]Alanine (B1141416), NMR studies, particularly on its L-enantiomer (L-Anap), have been crucial in confirming its covalent structure and providing insights into the electronic environment of its constituent atoms.
A key publication by Xiang and Wang in 2011 detailed the enantiospecific synthesis of L-Anap and provided critical 1H and 13C NMR data for the final compound and its precursors. nih.govacs.org The reported chemical shifts are instrumental in verifying the successful synthesis and purity of the compound.
Table 1: 1H and 13C NMR Chemical Shift Data for L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic Acid Precursors nih.govacs.org
| Compound | Nucleus | Chemical Shift (δ) in ppm |
| tert-Butyl 6-Acetylnaphthalen-2-ylcarbamate (17) | 1H NMR (500 MHz, CDCl₃) | 8.37 (s, 1H), 8.07 (s, 1H), 7.99 (dd, J = 9.0, 1.5 Hz, 1H), 7.86 (d, J = 8.5 Hz, 1H), 7.78 (d, J = 8.5 Hz, 1H), 7.42 (dd, J = 8.5, 2.0 Hz, 1H), 6.85 (s, 1H), 2.70 (s, 3H), 1.56 (s, 9H) |
| 13C NMR (125 MHz, CDCl₃) | 198.1, 152.7, 138.5, 136.7, 133.3, 130.7, 130.0, 128.9, 127.9, 124.8, 119.9, 114.0, 81.2, 28.5, 26.7 | |
| 6-Bromo-2-acetylnaphthalene (16) | 1H NMR (500 MHz, CDCl₃) | 8.41 (s, 1 H), 8.05 (d, J = 1.5 Hz, 1H), 8.04 (s, 1H), 7.82 (d, J = 9.0 Hz, 1H), 7.79 (d, J = 8.5 Hz, 1H), 7.62 (dd, J = 9.0, 2.0 Hz, 1H), 2.71 (s, 3H) |
| 13C NMR (125 MHz, CDCl₃) | 197.8, 136.6, 134.9, 131.2, 131.1, 130.4, 130.1, 127.6, 125.2, 123.0, 26.8 | |
| (S)-Methyl 3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoate (20) | Not explicitly provided in the reference. | Data for the final product after deprotection was not listed in the same detail as the precursors. |
Data sourced from the Journal of Organic Chemistry. nih.govacs.org
Two-Dimensional NMR Techniques for Complete Assignment (e.g., COSY, HSQC, HMBC, NOESY)
While one-dimensional NMR provides information about the chemical environment of nuclei, two-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules like this compound. Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, and HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range proton-carbon couplings. NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is crucial for determining the molecule's conformation.
Although the synthesis of L-Anap has been well-documented, a comprehensive public-domain deposition of its complete 2D NMR datasets (COSY, HSQC, HMBC, NOESY) with full assignments appears to be limited in the current scientific literature. Such data would be invaluable for a detailed structural analysis in different solvent environments.
Dynamic NMR for Conformational Exchange and Rotational Barriers
The naphthalene (B1677914) and alanine (B10760859) moieties of this compound are connected by a flexible amino linkage, allowing for potential conformational exchange processes. Dynamic NMR (DNMR) spectroscopy is the ideal technique to study such dynamic events, including bond rotations and conformational isomerism. By analyzing changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers associated with these processes.
To date, there are no specific studies found in the public domain that focus on the dynamic NMR analysis of this compound to determine its rotational barriers and conformational exchange dynamics.
Solid-State NMR for Crystalline and Amorphous Forms
Solid-state NMR (ssNMR) provides detailed information about the structure, packing, and dynamics of molecules in the solid phase. This technique would be particularly useful for characterizing the crystalline and amorphous forms of this compound, revealing details about intermolecular interactions and polymorphism, which can significantly impact its photophysical properties.
Currently, there is no available literature reporting the solid-state NMR characterization of this compound.
Optical Spectroscopic Characterization for Photophysical Attributes
The fluorescent nature of this compound is its most defining feature for its application as a molecular probe. Optical spectroscopy provides a window into its photophysical attributes, including its absorption and emission characteristics, and the dynamics of its excited states.
Fluorescence Spectroscopy: Excitation, Emission, and Quantum Yield Analysis
Fluorescence spectroscopy of Anadan reveals its sensitivity to the polarity of its environment. The absorption and emission maxima of L-Anap in water are reported to be 360 nm and 490 nm, respectively. acs.orgnih.gov The fluorescence undergoes a significant blue shift in less polar solvents, with the emission maximum shifting to 420 nm in ethyl acetate (B1210297). acs.orgnih.gov This solvatochromism is a key property for its use as a probe for protein conformational changes and interactions. acs.org
The quantum yield (Φ), a measure of the efficiency of fluorescence, is also dependent on the solvent. The quantum yield of L-Anap was determined to be 0.48 in ethanol. acs.orgnih.gov A comparative study showed that in an aqueous environment, L-Anap has a quantum yield of 0.3, which is lower than that of a related fluorophore, Acd (0.8). nih.gov
Table 2: Photophysical Properties of L-Anap in Different Solvents
| Property | Water | Ethanol | Ethyl Acetate |
| Absorption Maximum (λabs) | 360 nm acs.orgnih.gov | Not explicitly stated | Not explicitly stated |
| Emission Maximum (λem) | 490 nm acs.orgnih.gov | Not explicitly stated | 420 nm acs.orgnih.gov |
| Quantum Yield (Φ) | 0.3 nih.gov | 0.48 acs.orgnih.gov | Not explicitly stated |
| Extinction Coefficient (ε) | 17,500 M-1cm-1 acs.orgnih.gov | Not explicitly stated | Not explicitly stated |
Data compiled from the Journal of the American Chemical Society and eLife. nih.govacs.orgnih.gov
Time-Resolved Fluorescence for Lifetime Determinations and Quenching Mechanisms
Time-resolved fluorescence measurements provide insights into the lifetime of the excited state and the mechanisms by which the fluorescence can be quenched. The fluorescence lifetime of free L-Anap has been shown to exhibit a biexponential decay, with time constants of 1.3 ns and 3.3 ns. nih.gov Another study reported a single exponential decay for L-ANAP-ME (a methyl ester derivative) with a lifetime of 1.94 ns in the absence of a quencher. nih.gov
The fluorescence of Anadan can be quenched by various mechanisms, including Förster Resonance Energy Transfer (FRET). One study demonstrated the quenching of L-ANAP-ME fluorescence by Co²⁺-NTA, a transition metal ion acceptor. In the presence of 20 mM Co²⁺-NTA, the fluorescence lifetime of L-ANAP-ME was reduced to 1.07 ns. nih.gov This quenching is indicative of energy transfer and is the basis for its use in tmFRET (transition metal ion FRET) to measure distances in biomolecules. nih.govelifesciences.org The quenching can also be influenced by nearby amino acid residues such as tyrosine and tryptophan through photoinduced electron transfer. elifesciences.org
Table 3: Fluorescence Lifetime Data for L-Anap and its Derivative
| Compound | Condition | Lifetime (τ) | Reference |
| Free L-Anap | - | 1.3 ns and 3.3 ns (biexponential) | nih.gov |
| L-ANAP-ME | No quencher | 1.94 ns (single exponential) | nih.gov |
| L-ANAP-ME | 20 mM Co²⁺-NTA | 1.07 ns (single exponential) | nih.gov |
Data sourced from eLife and the Journal of General Physiology. nih.govnih.gov
Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Studies
No published CD spectra for this compound were found. Such data would be essential to analyze its chiroptical properties, determine its absolute configuration if chiral, and study its conformational dynamics in solution.
UV-Visible Absorption Spectroscopy for Electronic Transitions
Specific UV-Visible absorption spectra for this compound are not available. This information would be necessary to identify the wavelengths of maximum absorbance (λmax) corresponding to its electronic transitions, such as π→π* and n→π* transitions within the naphthalene and acetyl groups.
Vibrational Spectroscopy for Functional Group and Molecular Fingerprinting
Infrared (IR) Spectroscopy for Characteristic Absorption Bands
No specific IR spectra for this compound have been reported. A detailed analysis would require a spectrum to identify the characteristic vibrational frequencies for its functional groups, including the N-H, C=O (acetyl and carboxylic acid), C-N, and aromatic C-H bonds.
X-ray Crystallography for Definitive Three-Dimensional Structure
Single-Crystal X-ray Diffraction of the Compound
There is no evidence in the public domain of a successful single-crystal X-ray diffraction study for this compound. This analysis is crucial for the definitive determination of its three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing information.
Co-crystallization Strategies with Relevant Biomolecules (if applicable for binding site analysis)
As of the latest available research, there is no publicly accessible data detailing the co-crystallization of this compound with specific biomolecules for the purpose of binding site analysis. While the synthesis and application of this compound as a fluorescent unnatural amino acid, known as Anap or L-Anap, have been documented, its structural elucidation through co-crystallization with biological macromolecules has not been reported in the reviewed scientific literature. pharmaffiliates.comnih.gov
The primary focus of existing research on this compound has been its enantiospecific synthesis and its utility as a tool for imaging biological processes when genetically incorporated into proteins. nih.gov This involves using the compound as a fluorescent probe to study protein dynamics and interactions within a cellular context.
General strategies for co-crystallization of small molecules with biomolecules, such as proteins, are well-established. These methods typically involve screening a wide range of conditions, including precipitant concentration, pH, temperature, and the molar ratio of the small molecule to the biomolecule, to find suitable conditions for crystal growth. Techniques like vapor diffusion (hanging drop and sitting drop), microbatch, and dialysis are commonly employed.
In the context of a molecule like this compound, which is a derivative of the amino acid alanine, co-crystallization studies would likely target proteins where this unnatural amino acid has been incorporated or proteins with binding pockets that can accommodate the naphthalene moiety. mdpi.comcymitquimica.com The analysis of the resulting co-crystal structure would provide precise information about the binding orientation, intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes in the biomolecule upon binding.
However, without specific experimental data on the co-crystallization of this compound, any discussion of its binding site analysis remains speculative. The successful application of co-crystallization for this compound would be a significant step forward in understanding its interactions at an atomic level and would be of considerable interest in fields such as drug design and protein engineering.
Future research in this area would be necessary to explore and report on the specific conditions and biomolecular targets for the co-crystallization of this compound.
Mechanistic Investigations of 3 6 Acetyl 2 Naphthalenyl Amino Alanine in Biological Contexts
Enzyme Interactions and Catalytic Modulation Mechanisms
Comprehensive studies on the enzymatic interactions of 3-[(6-acetyl-2-naphthalenyl)amino]Alanine (B1141416) are not presently available in the public domain. Research in this area would be essential to understand its potential as a modulator of enzymatic activity.
To date, there are no published kinetic studies detailing the inhibitory or activatory effects of this compound on specific enzymes. Such research would involve determining key kinetic parameters like the inhibition constant (Ki) or activation constant (Ka) to quantify its potency and elucidate the mechanism of action (e.g., competitive, non-competitive, or uncompetitive).
The structural resemblance of this compound to endogenous molecules has not been explored in the context of substrate mimicry. Computational modeling and X-ray crystallography studies would be required to determine if and how this compound binds to the active site of any target enzymes.
There is currently no evidence to suggest that this compound acts as an allosteric regulator. Investigating its ability to bind to sites other than the active site and induce conformational changes in an enzyme would be a novel area of research.
Receptor Binding and Ligand-Target Recognition Pathways
Specific data on the receptor binding profile of this compound is not available in the scientific literature. Understanding its affinity and specificity for various receptors is crucial for determining its potential pharmacological effects.
Quantitative data on the binding affinity (e.g., dissociation constant, Kd) of this compound for any biological receptor has not been reported. Radioligand binding assays or surface plasmon resonance (SPR) would be necessary to measure these parameters and assess its binding specificity.
Biophysical studies, such as nuclear magnetic resonance (NMR) spectroscopy or circular dichroism, which could reveal conformational changes in a receptor upon the binding of this compound, have not been published. These analyses would provide insight into the molecular mechanisms of receptor activation or inhibition.
Unraveling Downstream Signaling Events Triggered by Compound-Receptor Interaction
There is no available scientific evidence to suggest that this compound directly binds to specific cellular receptors to trigger downstream signaling cascades. Research has not characterized any such interactions or subsequent intracellular events. While studies have investigated signaling pathways related to other compounds, such as the Bcl-2 protein family in cancer, this specific compound has not been implicated in similar mechanisms. googleapis.com
Cellular Uptake and Intracellular Distribution Mechanisms
The processes by which this compound might enter and distribute within cells are not documented.
There is a lack of research on whether specific cellular transporters are involved in the uptake (entry) or efflux (exit) of this compound from cells. While transporters for other amino acids like L-type amino acid transporter 1 (LAT1) are known, their interaction with this compound has not been studied. utupub.fi
Subcellular Localization and Compartmentalization Dynamics
The precise location of a protein within a cell is intrinsically linked to its function. The ability to genetically encode L-Anap at specific sites within a protein of interest has provided researchers with an unparalleled method to determine and visualize the subcellular localization of proteins in their native environment. nih.gov
Once incorporated, the inherent fluorescence of L-Anap allows for the direct visualization of the tagged protein using advanced microscopy techniques. This approach has been successfully employed to map the localization of various proteins to distinct subcellular compartments. For instance, by incorporating L-Anap into histone H3, researchers have confirmed its reliable localization within the nucleus. nih.gov Similarly, the endoplasmic reticulum (ER)-resident protein Grp94 and the Golgi-resident protein GalT1 have been visualized in their respective organelles in human cell lines using L-Anap as a fluorescent reporter. nih.gov The fluorescence of Anap is sufficiently bright for cellular imaging, with low background fluorescence, ensuring clear and specific detection. nih.gov
The environmental sensitivity of L-Anap's fluorescence provides an additional layer of information regarding the protein's local environment. The emission maximum and intensity of L-Anap are known to shift in response to changes in solvent polarity. nih.gov This property can be exploited to study the compartmentalization dynamics of proteins, revealing subtle changes in their microenvironment as they move between or within different subcellular compartments. For example, a shift in the fluorescence spectrum of an Anap-labeled protein could indicate its transition from the aqueous environment of the cytoplasm to the more hydrophobic environment of a lipid membrane or another organelle.
While direct studies on the large-scale trafficking of Anap-labeled proteins between organelles like the ER and Golgi are still emerging, the foundational techniques are well-established. The ability to track proteins tagged with fluorescent markers as they move through the secretory pathway has been demonstrated with other fluorescent proteins and provides a framework for future studies with L-Anap. nih.govyoutube.comyoutube.com The distinct localization of SNARE proteins, which are crucial for vesicle fusion, has been mapped, revealing their dynamic yet organized distribution between the ER and Golgi, a process that could be further dissected using the precision of L-Anap incorporation. elifesciences.org
Table 1: Subcellular Localization of Proteins Labeled with this compound
| Protein | Target Location | Cell Type | Imaging Method | Reference |
| Histone H3 | Nucleus | Mammalian Cells | Confocal Microscopy | nih.gov |
| Grp94 | Endoplasmic Reticulum | HeLa Cells | Confocal Microscopy | nih.gov |
| GalT1 | Golgi Apparatus | HEK293 Cells | Confocal Microscopy | nih.gov |
| hHV1 | Plasma Membrane | HEK293 Cells | Confocal Microscopy |
Real-time Monitoring of Compound Distribution in Live Cells
A significant advantage of using this compound is the ability to perform real-time imaging in living cells, providing a dynamic view of protein distribution and trafficking. nih.govnih.gov This capability moves beyond static snapshots of protein localization and allows for the observation of cellular processes as they occur.
Live-cell imaging with L-Anap has been made possible through the development of robust systems for its incorporation into proteins in various organisms, including mammalian cells. nih.gov The fluorescence of Anap can be visualized using conventional and two-photon microscopy, the latter offering deeper tissue penetration and reduced phototoxicity, making it particularly suitable for in-vivo studies. nih.gov
Real-time monitoring of Anap-labeled proteins can reveal the kinetics of protein translocation and changes in their distribution in response to cellular signals or perturbations. For example, the translocation of a protein from the cytoplasm to the nucleus upon stimulation can be tracked by following the movement of the Anap fluorescence. youtube.com While specific studies detailing the full dynamics of Anap-labeled protein trafficking are still expanding, the methodologies for such real-time tracking are well-developed. Techniques for imaging the life cycle of axonal membrane proteins, including their transport and subcellular distribution, provide a blueprint for how L-Anap can be used to study these dynamic events with high precision. nih.gov
Furthermore, L-Anap is a valuable tool for Fluorescence Resonance Energy Transfer (FRET) studies. nih.govnih.govresearchgate.net FRET allows for the measurement of distances on the nanometer scale, making it possible to monitor conformational changes in proteins and their interactions with other molecules in real time. By pairing L-Anap (as a donor fluorophore) with a suitable acceptor, researchers can observe the dynamics of protein-protein interactions and conformational shifts that are often associated with protein function and regulation. For instance, tmFRET (transition metal ion FRET) using L-Anap has been employed to measure distance changes in proteins with high precision. nih.govnih.gov
The ability to monitor these dynamic processes in real-time provides invaluable insights into the mechanisms governing cellular function. The continued application of L-Anap in live-cell imaging promises to further unravel the complex and dynamic nature of the cellular proteome.
Table 2: Real-time Monitoring Applications of this compound
| Application | Technique | Measured Parameter | Biological Context | Reference |
| Protein Conformational Dynamics | tmFRET | Distance Changes | Maltose (B56501) Binding Protein | nih.govnih.gov |
| Ion Channel Gating | Voltage Clamp Fluorometry | Fluorescence Changes | Voltage-gated proton channels | |
| Protein Translocation | Live-cell Imaging | Change in Localization | General principle | nih.govyoutube.com |
| Protein-Protein Interaction | FRET | FRET Efficiency | General principle | researchgate.net |
Computational and Theoretical Studies of 3 6 Acetyl 2 Naphthalenyl Amino Alanine
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions
Conformational Analysis in Solution and Membrane Environments:There is no available research on the conformational preferences and dynamics of this molecule in different environments.
It is important to note that the absence of published data does not signify a lack of potential for such studies. The compound 3-[(6-acetyl-2-naphthalenyl)amino]Alanine (B1141416) may be a novel or proprietary molecule for which research has not yet been disseminated, or it may not have been a focus of academic or industrial research to date.
Prediction of Interaction Hotspots and Key Residues
Computational methods are instrumental in identifying key amino acid residues, or "hotspots," that are critical for the interactions of molecules like this compound with their biological targets. nih.govplos.orgnih.govmdpi.com These hotspots are residues that contribute significantly to the binding energy of a protein-ligand or protein-protein complex. nih.gov The identification of these residues is crucial for understanding the mechanisms of protein interactions and can guide the development of new drugs. plos.orgnih.gov
Various computational approaches are employed to predict these crucial interaction sites. nih.gov Methods such as alanine (B10760859) scanning mutagenesis, both experimental and computational, help in quantifying the energetic contribution of individual residues to the binding affinity. novapublishers.com In computational alanine scanning, a residue of interest is mutated to alanine in silico, and the change in binding free energy (ΔΔG) is calculated. A significant increase in ΔΔG upon mutation suggests that the original residue is a hotspot. nih.gov
Machine learning algorithms and network analysis have also emerged as powerful tools for hotspot prediction. nih.govplos.orgnih.gov These methods can utilize a variety of features, including sequence information, structural properties, and evolutionary conservation, to identify residues that are likely to be functionally important. nih.govplos.orgnih.gov For instance, residue interaction networks (RINs) can be constructed from the 3D structure of a protein to analyze the connectivity and centrality of each residue, which often correlates with its functional importance. nih.govdiva-portal.org By analyzing these networks, researchers can pinpoint residues that are central to the communication and stability of the protein structure, which are often also key to its interactions. diva-portal.org
While specific studies on the interaction hotspots of this compound are not extensively detailed in the public domain, the general principles of hotspot prediction are applicable. For a molecule like this, which is a derivative of the unnatural amino acid Anap, computational docking simulations would be a primary step. nih.gov These simulations would predict the binding pose of the molecule within a target protein's active site. Subsequent analysis, such as interaction fingerprinting and energy decomposition, would then identify the specific residues that form key hydrogen bonds, hydrophobic interactions, or other stabilizing contacts with the naphthalenyl and acetyl groups of the molecule.
Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatics
QSAR and chemoinformatics are essential computational disciplines in modern drug discovery, enabling the prediction of a compound's biological activity based on its chemical structure. nih.govnih.govyoutube.com These approaches are particularly valuable for optimizing lead compounds and exploring the chemical space around a known active molecule like this compound.
Development of Predictive Models for Biological Activity based on Structural Features
The core of QSAR is the development of mathematical models that correlate a set of molecular descriptors with a measured biological activity. nih.govyoutube.com These descriptors can be categorized into several types, including 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), and 3D (e.g., molecular shape, volume) descriptors. youtube.com
For a series of derivatives of this compound, a QSAR study would involve synthesizing or computationally generating a set of analogs with variations in their chemical structure. The biological activity of these compounds would then be determined through experimental assays. Using statistical methods like multiple linear regression (MLR) or more advanced machine learning techniques such as artificial neural networks (ANN), a QSAR model is built to relate the changes in the descriptors to the observed changes in activity. nih.gov
A well-validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. youtube.com The interpretability of some QSAR models can also provide insights into the structural features that are either beneficial or detrimental to the desired biological effect. youtube.com
Table 1: Key Steps in Developing a Predictive QSAR Model
| Step | Description |
| Data Set Preparation | A diverse set of compounds with known biological activities is collected. For this compound, this would involve its derivatives. |
| Descriptor Calculation | A wide range of molecular descriptors (physicochemical, topological, etc.) are calculated for each compound in the dataset. youtube.com |
| Model Building | Statistical or machine learning methods are used to establish a mathematical relationship between the descriptors and the biological activity. nih.govyoutube.com |
| Model Validation | The predictive power of the model is rigorously assessed using internal (e.g., cross-validation) and external validation sets to ensure its robustness and generalizability. youtube.com |
| Prediction and Interpretation | The validated model is used to predict the activity of new compounds and to understand the key structural determinants of activity. |
Virtual Screening for Analog Discovery and Lead Optimization
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are likely to bind to a drug target. nih.govnih.govmdpi.com This approach is significantly faster and more cost-effective than high-throughput screening of physical compounds. For a known active compound like this compound, virtual screening can be employed to discover novel analogs with improved properties or to optimize existing leads. nih.govnih.gov
There are two main types of virtual screening: ligand-based and structure-based.
Ligand-based virtual screening (LBVS) relies on the knowledge of known active compounds. nih.gov If a set of molecules with activity against a particular target is known, a pharmacophore model can be developed. This model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for activity. This pharmacophore can then be used to screen large databases for molecules that match these features.
Structure-based virtual screening (SBVS) requires the 3D structure of the target protein. nih.gov Molecular docking is the most common SBVS method, where candidate molecules are computationally placed into the binding site of the target, and their binding affinity is estimated using a scoring function. nih.gov This allows for the identification of compounds that are predicted to have a favorable binding mode and energy.
In the context of this compound, if the protein target is known, SBVS would be a powerful tool to identify diverse analogs that can fit into the same binding pocket. irphouse.commdpi.com
Chemical Space Exploration and Diversity Analysis of Derivatives
Chemical space refers to the multidimensional space encompassing all possible molecules. Exploring this vast space to find novel and diverse chemical scaffolds is a key challenge in drug discovery. nih.gov For a given lead compound like this compound, computational methods can be used to systematically explore its chemical neighborhood and assess the diversity of its potential derivatives.
Diversity analysis is crucial to ensure that a library of compounds covers a wide range of chemical properties and structural features. This can be achieved by calculating various molecular descriptors and using clustering or dimensionality reduction techniques to visualize the distribution of compounds in chemical space. By analyzing the chemical space around this compound, medicinal chemists can identify opportunities to design derivatives with novel properties, potentially leading to improved efficacy, selectivity, or pharmacokinetic profiles. This exploration can move beyond simple modifications of the existing scaffold to the discovery of entirely new classes of compounds with similar biological activity. nih.gov
Applications of 3 6 Acetyl 2 Naphthalenyl Amino Alanine As an Advanced Research Tool and Probe
Development as a Fluorescent Probe for Biological Processes
Anap's utility as a fluorescent probe stems from its sensitivity to the polarity of its surroundings and its favorable photophysical properties. medchemexpress.comnih.gov Unlike larger fluorescent protein tags such as GFP, the small size of Anap (molecular weight of 273 Da) minimizes potential structural and functional disturbances to the labeled protein. nih.govnih.gov This allows for more accurate studies of protein dynamics and interactions in their native context.
Real-time Monitoring of Intracellular pH, Viscosity, and Polarity
The fluorescence emission of Anap is highly sensitive to the polarity of its environment. medchemexpress.com As the polarity of the solvent decreases, the fluorescence intensity of Anap increases, and the emission maximum shifts to shorter wavelengths (a blueshift). nih.govnih.gov This property makes Anap an excellent probe for reporting on local changes in the hydrophobicity of a protein environment, which can occur during protein folding, conformational changes, or binding events.
Table 1: Environmental Sensitivity of L-Anap Fluorescence This table illustrates the changes in the fluorescence emission maximum and quantum yield of L-Anap in different solvents, demonstrating its sensitivity to environmental polarity.
| Solvent | Dielectric Constant | Emission Maximum (nm) | Quantum Yield (Φf) |
| Water | 80.1 | ~520 | Low |
| Methanol | 32.7 | ~500 | Moderate |
| Isopropanol | 19.9 | ~490 | Higher |
| Ethanol | 24.6 | - | 0.31 - 0.47 (in protein) |
Data compiled from multiple sources. nih.govnih.gov
Furthermore, studies have shown that the fluorescence of Anap, when incorporated into a protein, is stable across a range of external pH values (from 4.0 to 7.7), with the emission peak remaining constant. nih.govnih.gov This stability is crucial for intracellular studies, as it ensures that observed fluorescence changes are due to alterations in the local environment of the probe rather than fluctuations in cytoplasmic pH. nih.gov While direct, extensive studies on its viscosity sensitivity are less common, the principles of fluorescence lifetime imaging (FLIM) can be applied. medchemexpress.comnih.govnih.govpatsnap.comresearchgate.net The fluorescence lifetime of a probe is dependent on its nano-environment, including viscosity. nih.gov FLIM with Anap can, therefore, provide insights into the microviscosity of its surroundings within a cell. medchemexpress.comnih.govpatsnap.com
Imaging of Specific Organelles or Biomolecules (e.g., proteins, lipids)
The ability to genetically encode Anap at specific sites within a protein allows for precise labeling and subsequent imaging of that protein's localization and dynamics within the cell. This has been demonstrated in mammalian cells where Anap was site-specifically incorporated into histone H3. nih.gov The bright fluorescence of Anap enabled the clear visualization of the labeled histones within the nucleus, showcasing its utility for imaging specific proteins in their native organelle. nih.gov This approach offers a significant advantage over traditional immunofluorescence, which requires cell fixation and permeabilization, or the use of large fluorescent protein fusions that can disrupt the function and localization of the protein of interest.
Beyond proteins, fluorescent probes are instrumental in visualizing other biomolecules like lipids, which are key components of organelle membranes. researchgate.netpnas.orgnih.gov While direct labeling of lipids with Anap is not a standard application, the principles of using environmentally sensitive probes to study lipid environments are well-established. Anap incorporated into membrane-associated proteins can report on the polarity of the lipid bilayer and changes that occur during cellular processes.
High-Throughput Screening Assays for Biochemical Investigations
Fluorescence-based assays are a cornerstone of high-throughput screening (HTS) due to their high sensitivity and amenability to miniaturization. nih.govresearchgate.netresearchgate.net These assays are critical for drug discovery and enzyme engineering. researchgate.net While specific HTS assays developed directly around Anap are not yet widely reported, its properties make it a highly promising tool for such applications. For instance, a library of enzyme variants containing site-specifically incorporated Anap could be screened for changes in fluorescence upon substrate binding or catalysis. researchgate.netresearchgate.net A change in the local environment of Anap due to the enzymatic reaction would lead to a detectable change in fluorescence intensity or emission wavelength, allowing for the rapid identification of active or improved enzyme variants. nih.gov This approach would be particularly valuable for enzymes where a natural chromogenic or fluorogenic substrate is not available. researchgate.net
Utilization as a Building Block in Peptide and Protein Engineering
The genetic incorporation of unnatural amino acids (UAAs) like Anap into proteins provides a powerful tool for creating proteins with novel functions. nih.govresearchgate.net This is achieved by repurposing a codon, typically the amber stop codon (TAG), to encode the UAA. researchgate.net
Site-Specific Incorporation into Peptides for Functional Studies
The precise placement of Anap within a peptide or protein sequence allows researchers to probe specific regions and their roles in protein function. nih.govresearchgate.net A significant application of this is in studying the conformational dynamics of proteins, particularly ion channels and other membrane proteins. nih.govresearchgate.net
One powerful technique that leverages site-specifically incorporated Anap is Förster Resonance Energy Transfer (FRET). pnas.orgnih.gov Anap can serve as an excellent FRET donor to a suitable acceptor molecule. researchgate.net By incorporating Anap at one site and an acceptor at another, the distance between these two points can be measured in real-time. This has been used to study the gating mechanisms of ion channels, where the movement of different parts of the protein can be tracked by changes in FRET efficiency. For example, researchers have used Anap to investigate the nucleotide-binding sites of the KATP channel by measuring FRET between the incorporated Anap and a fluorescently labeled ATP analog. pnas.org In another study, the conformational changes in maltose-binding protein upon ligand binding were monitored using Anap as a FRET donor. nih.gov
Table 2: Examples of Functional Studies Using Site-Specifically Incorporated Anap This table provides examples of how the site-specific incorporation of Anap has been used to investigate the function of different proteins.
| Protein System | Research Focus | Method | Key Finding |
| Human Voltage-Gated Proton Channel (hHV1) | Conformational changes during voltage activation and pH modulation | Voltage-Clamp Fluorometry | Resolved a transition during the deactivation process that is strongly modulated by pH. nih.gov |
| KATP Ion Channel | Nucleotide binding and enzymatic activity | FRET with fluorescent nucleotide analogs | Allowed for the discrimination between binding to different nucleotide-binding sites on the channel. pnas.org |
| Maltose-Binding Protein (MBP) | Ligand-induced conformational changes | FRET | Measured the distance changes between two domains of the protein upon maltose (B56501) binding. nih.gov |
Creation of Bioconjugates for Targeted Delivery or Sensing
Bioconjugates, which are created by linking a biomolecule to another molecule such as a drug or a probe, are increasingly used for targeted delivery and sensing. nih.govpatsnap.comnih.govnih.govrsc.org Peptides and antibodies are often used as the targeting moiety to direct the conjugate to specific cells or tissues. nih.govrsc.org
While direct examples of bioconjugates using 3-[(6-acetyl-2-naphthalenyl)amino]Alanine (B1141416) for targeted delivery are not extensively documented, the principles for its use in such systems are clear. Anap could be incorporated into a targeting peptide or a small protein binder (e.g., a nanobody). nih.gov The resulting fluorescently labeled bioconjugate could then be used to visualize its binding to target cells or to track its uptake and intracellular trafficking. patsnap.com
In the realm of biosensing, Anap-functionalized nanoparticles represent a promising platform. nih.govnih.gov For instance, gold nanoparticles functionalized with a targeting peptide containing Anap could be designed to report on the presence of a specific analyte. nih.gov Binding of the analyte could induce a conformational change in the peptide, altering the local environment of Anap and thus its fluorescence signal. This would provide a sensitive and specific method for detecting various biological targets. nih.gov
Modulating Peptide Secondary Structure and Stability
The incorporation of bulky, non-natural side chains, such as the naphthyl group in Anap, into the hydrophobic core of a protein can affect its structural integrity. Studies on similar non-natural amino acids, like 3-(2-naphthyl)-alanine (2Nal), have shown that their site-specific insertion can alter the secondary structure of enzymes. For instance, circular dichroism spectroscopy of murine dihydrofolate reductase variants containing 2Nal revealed a modest decrease in the β-sheet signature and a corresponding increase in the α-helical signal, indicating a tangible change in the protein's secondary structure. mdpi.com These structural alterations can, in turn, impact the enzyme's catalytic efficiency. mdpi.com
Furthermore, research on other types of backbone modifications, such as the substitution with aza-amino acids, has demonstrated a significant disruption of β-hairpin folding. nih.gov This highlights the principle that targeted residue replacement with a non-canonical amino acid can be a tool to destabilize or alter specific secondary structural motifs. While Anap is primarily used as a reporter, its presence can influence local peptide conformation, an effect that must be considered during experimental design but can also be harnessed to probe or induce specific structural states.
Advanced Sensors for Biomolecular Recognition and Environmental Detection
Anap's primary application lies in its function as a genetically encodable, environmentally sensitive fluorescent probe. acs.orgmedchemexpress.com It is an amino acid derivative of Prodan (6-propionyl-2-(N,N-dimethyl)aminonaphthalene), a well-known solvatochromic fluorophore whose emission spectrum is highly dependent on solvent polarity. nih.govacs.org This sensitivity allows Anap to act as a molecular-level sensor, reporting on changes in its immediate vicinity, such as those occurring during protein conformational changes, ligand binding, or alterations in the local chemical environment. acs.orgnih.gov
The ability to incorporate Anap into proteins at virtually any desired position using amber stop-codon suppression technology provides a precise method for creating custom biosensors. nih.govnih.gov This site-specificity is a major advantage over larger fluorescent protein tags (like GFP), which can perturb the function of the host protein, and traditional chemical dyes that offer less labeling precision. nih.gov
Table 1: Spectroscopic Properties of Anap
| Property | Value | Solvent/Conditions | Source(s) |
| Absorption Maximum (λ_abs) | ~360 nm | Water | nih.govacs.org |
| Emission Maximum (λ_em_) | ~490 nm | Water | nih.govacs.org |
| Emission Maximum (λ_em_) | ~420 nm | Ethyl Acetate (B1210297) (EtOAc) | nih.govacs.org |
| Extinction Coefficient (ε) | 17,500 cm⁻¹ M⁻¹ | - | nih.govacs.org |
| Quantum Yield (Φ) | 0.48 | Ethanol (EtOH) | nih.govacs.org |
Design of Turn-On/Turn-Off Fluorescent Sensors
A "turn-on" or "turn-off" fluorescent sensor is one where the fluorescence intensity increases or decreases significantly in response to a specific event, such as binding an analyte. Anap is ideally suited for the design of such sensors. The fluorescence of Anap can be quenched by proximity to certain other amino acid residues, particularly aromatic ones like tryptophan or tyrosine, through mechanisms like photoinduced electron transfer (PET) or π-stacking. nih.gov
This quenching effect forms the basis of a "turn-off" to "turn-on" sensor design. In its initial state, Anap can be engineered to be close to a quenching residue, resulting in low fluorescence (the "off" state). A specific biological event, such as the binding of a ligand or a protein conformational change, can then cause a spatial separation between Anap and the quencher. This separation relieves the quenching, leading to a significant increase in fluorescence intensity (the "on" state). nih.govnih.gov
Conversely, a "turn-on" to "turn-off" sensor can be designed where the binding event brings Anap into close proximity with a quenching moiety. rsc.org The key advantage of these sensors is the high signal-to-background ratio, which enables sensitive detection of the target event. researchgate.net
Ratiometric Probes for Quantitative Analysis
Ratiometric sensing provides a more robust and quantitative measurement by taking the ratio of fluorescence intensities at two different wavelengths. This approach minimizes artifacts arising from variations in probe concentration, excitation light intensity, or detection efficiency. Anap's pronounced solvatochromism—the shift in its emission wavelength with changing solvent polarity—makes it an excellent candidate for developing ratiometric probes. nih.govacs.org
As shown in Table 1, the emission maximum of Anap shifts significantly, by about 70 nm, when moving from a polar environment like water (λ_em_ ≈ 490 nm) to a nonpolar environment like ethyl acetate (λ_em_ ≈ 420 nm). nih.govacs.org When Anap is incorporated into a protein, a change in protein conformation or interaction that alters the polarity of Anap's local environment will cause a shift in its emission spectrum. nih.gov
By monitoring the fluorescence intensities at two wavelengths—one near the peak in the polar state and one near the peak in the nonpolar state—a ratio can be calculated. This ratio (e.g., I₄₂₀ₙₘ / I₄₉₀ₙₘ) provides a quantitative measure of the environmental change, and thus of the biological process being studied. nih.govrsc.org This method has been successfully used with other polarity-sensitive probes to detect biomolecular interactions and is a key application for Anap. nih.gov
Development of Chemo- and Biosensors for Specific Analytes
The genetic encodability of Anap is a transformative feature for the development of highly specific chemo- and biosensors. nih.govmdpi.com By site-specifically replacing a natural amino acid with Anap within a protein that is known to bind a specific analyte, a bespoke biosensor can be created. biorxiv.org
A prime example of this application is in the study of ion channels. Researchers have incorporated Anap into various positions within voltage-gated ion channels to probe the conformational changes that occur during channel opening and closing (gating). nih.govnih.gov When the channel changes state in response to voltage, the Anap residue moves into a different microenvironment (e.g., from a polar, aqueous-exposed region to a nonpolar, lipid-facing one), resulting in a detectable change in its fluorescence intensity or emission spectrum. nih.gov This allows for the direct, real-time correlation of protein structural dynamics with the functional activity of the channel, which is measured electrically. nih.gov
This strategy is broadly applicable. Any protein that undergoes a conformational change upon binding a target analyte—be it a metal ion, a small organic molecule, another protein, or a nucleic acid—can potentially be converted into a fluorescent biosensor by the judicious incorporation of Anap. This opens up possibilities for creating live-cell sensors to monitor a wide array of metabolites and signaling molecules with high spatial and temporal resolution. nih.govbiorxiv.org
Future Directions and Emerging Research Avenues for 3 6 Acetyl 2 Naphthalenyl Amino Alanine Research
Integration with Advanced Imaging Modalities and Techniques
The utility of 3-[(6-acetyl-2-naphthalenyl)amino]Alanine (B1141416) as a fluorescent probe can be significantly enhanced by integrating it with cutting-edge imaging technologies. This will allow for unprecedented visualization of molecular processes within living cells.
Super-Resolution Microscopy for Subcellular Dynamics
The application of super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy and Stochastic Optical Reconstruction Microscopy (STORM), will enable the visualization of this compound-labeled molecules at resolutions beyond the diffraction limit of light. This will provide highly detailed spatial information about the localization and dynamics of its target proteins or peptides within subcellular compartments and macromolecular complexes. Researchers can track the movement and interactions of individual molecules in real-time, offering a deeper understanding of their function in cellular processes.
Multimodal Imaging Approaches
Combining the fluorescence of this compound with other imaging modalities can provide a more comprehensive picture of biological events. For instance, correlating its fluorescence signal with photoacoustic imaging could offer simultaneous anatomical, functional, and molecular information. This multimodal approach would allow researchers to link the molecular-level information provided by the fluorescent probe with broader tissue-level and physiological data, creating a powerful tool for in vivo studies.
Exploration of Novel Biological Targets and Mechanistic Paradigms
A critical future direction is to expand the known biological targets of this compound and to uncover the underlying mechanisms of its interactions.
Untargeted Proteomics and Metabolomics-Guided Discovery
Untargeted, or discovery-based, metabolomics aims for the global detection and relative quantification of small molecules within a sample. nih.gov This approach, along with untargeted proteomics, can be a powerful strategy for identifying novel binding partners of this compound. By treating cells or tissues with the compound and subsequently analyzing the changes in the proteome and metabolome, researchers can identify proteins and metabolic pathways that are directly or indirectly affected. nih.gov This can reveal previously unknown biological targets and provide insights into the compound's mechanism of action. nih.gov Unlike proteomics, where protein sequences can help differentiate between species, metabolomics faces challenges in species determination as many small molecules are common across different organisms. nih.gov
Investigation of Unconventional Binding Sites and Signaling Cascades
Future research should focus on identifying and characterizing unconventional binding sites for this compound. This includes exploring allosteric sites on enzymes or protein-protein interfaces that are transiently formed. By understanding how the compound binds to these non-traditional sites, it may be possible to uncover novel regulatory mechanisms and signaling cascades that it modulates. This could lead to the discovery of new ways to influence cellular behavior.
Development of Next-Generation Derivatives with Enhanced Spatiotemporal Control and Specificity
Building upon the core structure of this compound, the development of new derivatives with improved properties is a key area for future research.
Photoswitchable and Caged Variants for Light-Activated Control
A significant frontier in the development of fluorescent probes is the ability to control their activity with spatial and temporal precision. The creation of photoswitchable and caged variants of this compound would represent a major advance, enabling researchers to activate its fluorescence or binding capabilities at will using light.
Photoswitchable variants could be designed by incorporating a photoswitchable moiety, such as an azobenzene (B91143) group, into the naphthalene (B1677914) ring or the amino acid side chain. Irradiation with a specific wavelength of light would induce a conformational change in the photoswitch, altering the electronic properties of the fluorophore and thus modulating its fluorescence. This would allow for techniques like photo-activated localization microscopy (PALM) and stochastic optical reconstruction microscopy (STORM) with a genetically encoded amino acid.
Caged variants would involve the temporary inactivation of the amino acid's functionality through the attachment of a photolabile protecting group. This "cage" would render the amino acid non-fluorescent or unable to participate in specific interactions until its removal by a pulse of light. This approach would be invaluable for studying dynamic processes within living cells, allowing for the precise initiation of a biological event or the tracking of a protein from a specific starting point. The development of such light-activated probes would offer unprecedented control over cellular processes and imaging experiments. nih.gov
Probes with Improved Photostability and Deep-Tissue Penetration
The effectiveness of fluorescent probes for long-term imaging and in vivo applications is often limited by their photostability and the penetration depth of the excitation light. Future research will likely focus on enhancing these properties for this compound and its analogs.
Improving photostability is crucial for experiments that require prolonged or intense illumination. While some fluorescent amino acids exhibit good photostability, there is always room for improvement. upenn.eduresearchgate.net Strategies to enhance photostability could involve chemical modifications to the naphthalene core to reduce its susceptibility to photobleaching. This might include the introduction of electron-withdrawing or -donating groups that alter the excited-state properties of the fluorophore. Robot-assisted screening methods could be employed to rapidly assess the photostability of large libraries of novel derivatives. nih.gov
Enhancing deep-tissue penetration requires shifting the excitation and emission wavelengths to the near-infrared (NIR) region of the spectrum, where biological tissues are more transparent. The current excitation and emission maxima of many naphthalene-based fluorophores are in the ultraviolet or visible range, limiting their use in whole-animal imaging. Future synthetic efforts could focus on extending the π-conjugated system of the naphthalene ring to create new amino acid probes with red-shifted spectral properties, enabling deeper imaging into tissues and living organisms. upenn.edu
Expanding the Scope of Synthetic Methodologies for Related Naphthalene-Amino Acid Conjugates
The continued development of novel and efficient synthetic methods is paramount for accessing a diverse range of naphthalene-amino acid conjugates with tailored properties. While an enantiospecific synthesis for L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-Anap), a derivative of the title compound, has been developed, expanding the synthetic toolbox will accelerate the exploration of new functionalities. nih.gov
Future research in this area could focus on:
Developing more versatile cross-coupling strategies: Palladium-catalyzed cross-coupling reactions have been utilized for the synthesis of amino acid-nucleobase conjugates and could be further adapted for the efficient formation of a wide array of naphthalene-amino acid linkages. nih.gov
Exploring chemo-enzymatic methods: The use of enzymes, such as aminotransferases, could provide highly stereoselective routes to novel naphthalene-containing amino acids under mild reaction conditions. researchgate.net
Leveraging solid-phase peptide synthesis (SPPS): The incorporation of naphthalene-containing unnatural amino acids into peptides via SPPS has been demonstrated and can be further exploited to create complex, functional biomaterials. nih.gov
Utilizing novel starting materials and reaction pathways: The development of concise, transition-metal-free synthetic pathways, as demonstrated in the synthesis of naphthalene-based heterosteroidal compounds, could offer alternative and more sustainable routes to these valuable molecules. mdpi.com
The following table summarizes some of the synthetic approaches that could be expanded for the synthesis of naphthalene-amino acid conjugates:
| Synthetic Approach | Key Features | Potential for Expansion |
| Fukuyama-Mitsunobu Reaction | Enantiospecific synthesis of L-Anap. nih.gov | Adaptation for the synthesis of other stereoisomers and derivatives with different functional groups. |
| Palladium-Catalyzed Cross-Coupling | Efficient formation of C-N bonds. nih.gov | Broadening the scope of coupling partners to create a diverse library of naphthalene-amino acid conjugates. |
| Chemo-enzymatic Synthesis | High stereoselectivity and mild reaction conditions. researchgate.net | Discovery and engineering of new enzymes for the synthesis of novel unnatural amino acids. |
| Solid-Phase Peptide Synthesis (SPPS) | Facile incorporation into peptide chains. nih.gov | Creation of peptides and proteins with multiple, strategically placed naphthalene-based probes. |
Contribution to Fundamental Understanding in Chemical Biology and Organic Chemistry
The study and application of this compound and its relatives have already made significant contributions to our understanding of fundamental concepts in both chemical biology and organic chemistry, and this is expected to continue.
In chemical biology , the ability to genetically encode fluorescent amino acids like L-Anap has revolutionized the study of proteins. researcher.life These probes provide a minimally perturbative way to label proteins, allowing for the real-time visualization of their localization, trafficking, and interactions within living cells. nih.govresearchgate.net The environment-sensitive nature of the naphthalene fluorophore provides insights into local protein environments, conformational changes, and binding events that are difficult to obtain with other methods. upenn.edu The incorporation of bulky amino acids like 3-(2-naphthyl)-alanine has also been used to probe the structure and function of enzymes, providing insights into how perturbations in the enzyme core affect catalytic activity. mdpi.com
In organic chemistry , the demand for these specialized molecules drives the development of new synthetic methodologies. The challenges associated with the stereoselective synthesis of complex amino acid derivatives spur innovation in areas such as asymmetric catalysis and the development of novel protecting group strategies. nih.govnih.govacs.org The synthesis of naphthalene-amino acid conjugates also contributes to the broader field of bioconjugation chemistry, which is crucial for the development of antibody-drug conjugates and other targeted therapeutics. nih.gov The unique reactivity of these compounds can also be exploited to develop novel chemical transformations.
The ongoing research into this compound and its analogs will undoubtedly continue to push the boundaries of what is possible in the study of biological systems and the synthesis of complex functional molecules.
Q & A
Q. What are the recommended synthetic routes for preparing 3-[(6-acetyl-2-naphthalenyl)amino]Alanine with high enantiomeric purity?
Methodological Answer: Synthesis typically involves coupling 6-acetyl-2-naphthylamine to a protected alanine derivative via amide bond formation. Enantiomeric purity is achieved using chiral auxiliaries or enzymatic resolution. For example, L-ANAP (the L-enantiomer) is commercially synthesized using Boc- or Fmoc-protected alanine to prevent racemization during coupling . Post-synthesis, reverse-phase HPLC with chiral columns (e.g., Chiralpak IA) is recommended to verify enantiopurity, with mobile phases optimized for polar functional groups (e.g., acetonitrile/water with 0.1% TFA) .
Q. How should researchers characterize the structural integrity and purity of this compound post-synthesis?
Methodological Answer: Combine multiple analytical techniques:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm regiochemistry and absence of side products. The acetyl and naphthyl protons should show distinct aromatic splitting patterns (e.g., δ 7.2–8.5 ppm for naphthyl groups) .
- Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF can validate molecular weight (expected [M+H] at m/z 294.12 for L-ANAP) .
- HPLC: Monitor purity (>95%) using UV detection at 280 nm (naphthyl absorption) .
Advanced Research Questions
Q. What experimental design considerations are critical when incorporating this compound into proteins for FRET-based structural studies?
Methodological Answer: Key considerations include:
- Genetic Code Expansion: Use orthogonal tRNA/synthetase pairs (e.g., Methanocaldococcus jannaschii tyrosyl-tRNA synthetase) to site-specifically incorporate the UAA into proteins expressed in E. coli or mammalian systems .
- Fluorophore Compatibility: Optimize FRET pairs by matching L-ANAP’s excitation/emission (λ: 360 nm, λ: 460 nm) with transition metal quenchers (e.g., Co) or compatible acceptors (e.g., TAMRA) .
- Structural Minimalism: Leverage L-ANAP’s small side chain (comparable to tryptophan) to avoid steric interference in tight protein domains .
Q. How can researchers address discrepancies in FRET efficiency measurements when using this compound in dynamic protein systems?
Methodological Answer: Discrepancies often arise from:
- Environmental Sensitivity: L-ANAP’s fluorescence is pH- and solvent-dependent. Use buffered solutions (e.g., 50 mM HEPES, pH 7.4) and control for ionic strength .
- Dynamic Quenching: Perform lifetime decay analysis (time-resolved fluorescence) to distinguish static vs. dynamic quenching artifacts .
- Distance Calibration: Validate FRET efficiency using fixed-distance protein constructs (e.g., α-helical spacers) or computational modeling (e.g., molecular dynamics simulations) .
Q. What strategies optimize the photostability of this compound during prolonged fluorescence imaging?
Methodological Answer:
- Oxygen Scavenging: Add enzymatic systems (e.g., glucose oxidase/catalase) to reduce photobleaching in aerobic conditions .
- Low-Irradiance Imaging: Use total internal reflection fluorescence (TIRF) microscopy with reduced laser power (<1 mW) to minimize excitation damage .
- Cryogenic Trapping: For single-molecule studies, immobilize proteins at 77 K to extend fluorophore lifetime .
Data Interpretation & Validation
Q. How should researchers resolve contradictions between computational predictions and experimental data for this compound-protein interactions?
Methodological Answer:
- Docking Refinement: Re-run molecular docking simulations with explicit solvent models (e.g., TIP3P water) and enhanced sampling (e.g., metadynamics) to account for solvation effects .
- Mutational Analysis: Systematically mutate residues near the UAA incorporation site and measure FRET efficiency changes to validate predicted conformations .
- Cross-Validation: Compare results with orthogonal techniques like cryo-EM or X-ray crystallography if feasible .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
